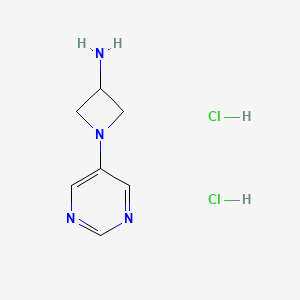
1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride is a chemical compound that consists of a pyrimidine ring attached to an azetidine ring with an amine group.
Métodos De Preparación
The synthesis of 1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride can be achieved through several steps. One common method involves the reaction of suitable starting materials through a series of chemical reactions to obtain the target product . The specific reaction conditions and reagents used can vary, but typically involve the use of polar solvents like water or methanol due to the presence of the amine and chloride ions .
Análisis De Reacciones Químicas
1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride: Similar structure but with the pyrimidine ring attached at a different position.
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride: Contains a pyridazine ring instead of a pyrimidine ring.
1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride: Contains a pyridine ring instead of a pyrimidine ring
The uniqueness of this compound lies in its specific structure, which can lead to different chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H12Cl2N4 |
|---|---|
Peso molecular |
223.10 g/mol |
Nombre IUPAC |
1-pyrimidin-5-ylazetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-3-11(4-6)7-1-9-5-10-2-7;;/h1-2,5-6H,3-4,8H2;2*1H |
Clave InChI |
BUDVLCDILPMQOL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=CN=CN=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


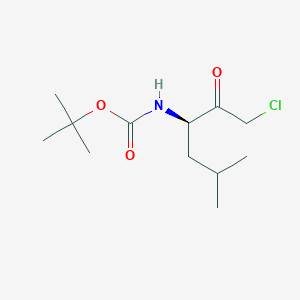

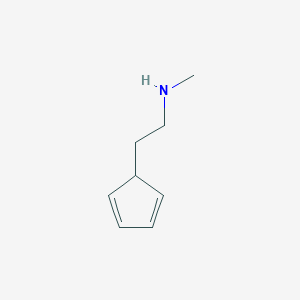
![1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)
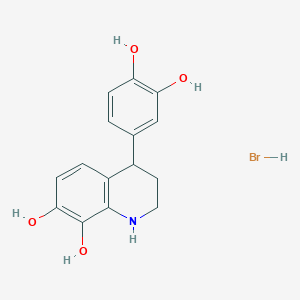
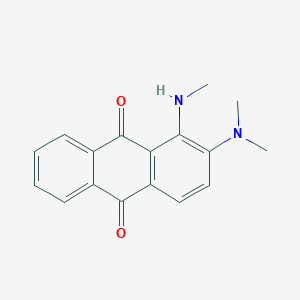
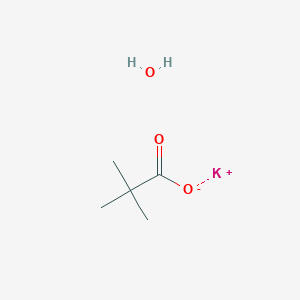
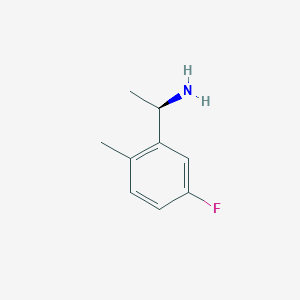

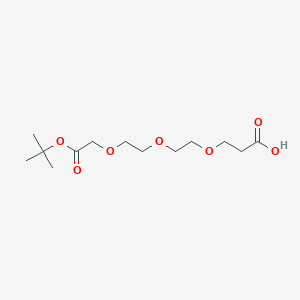
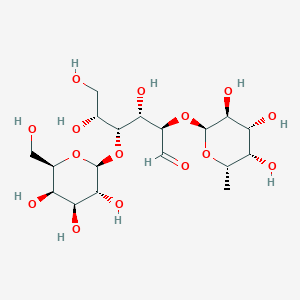
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)

![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
